![molecular formula C7H7ClN2O B3037075 2-(6-Chloropyridin-3-YL)acetamide CAS No. 433336-90-4](/img/structure/B3037075.png)
2-(6-Chloropyridin-3-YL)acetamide
Overview
Description
Scientific Research Applications
Synthesis and Biological Assessment
2-(6-Chloropyridin-3-yl)acetamide is involved in the synthesis of heterocyclic compounds with biological significance. For instance, novel 2-[(1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridine-3-yl]acetamides, which bear resemblance to 2-(6-Chloropyridin-3-yl)acetamide, have been developed and assessed biologically (Karpina et al., 2019). These compounds are significant due to their diverse biological properties.
Spectroscopic and Quantum Mechanical Studies
In a study exploring bioactive benzothiazolinone acetamide analogs, compounds structurally related to 2-(6-Chloropyridin-3-yl)acetamide demonstrated potential as photosensitizers in dye-sensitized solar cells, indicating versatile applications beyond biology (Mary et al., 2020).
Ligand Properties in Copper(II) Complexes
2-(6-Chloropyridin-3-yl)acetamide and its derivatives are also important in the synthesis of metal complexes, particularly with copper(II). These compounds act as effective ligands, influencing the coordination geometry and number around the metal centers (Smolentsev, 2017).
Role in Pharmacology
Derivatives of 2-(6-Chloropyridin-3-yl)acetamide, such as N-(6-(6-Chloro-5-(4-fluorophenylsulfonamido)pyridin-3-yl)benzo[d]thiazol-2-yl)acetamide, have been studied for their potential in inhibiting enzymes like PI3Kα and mTOR, indicating their relevance in pharmacological research (Stec et al., 2011).
Oxidation Reactivity
Research on the oxidation of compounds similar to 2-(6-Chloropyridin-3-yl)acetamide has provided insights into chemical reactivity, yielding multiple products and contributing to our understanding of organic synthesis mechanisms (Pailloux et al., 2007).
Safety and Hazards
The safety information for 2-(6-Chloropyridin-3-YL)acetamide includes several hazard statements: H302-H315-H320-H335 . This means that the compound may be harmful if swallowed, may cause skin irritation, may cause eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing hands thoroughly after handling .
properties
IUPAC Name |
2-(6-chloropyridin-3-yl)acetamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2O/c8-6-2-1-5(4-10-6)3-7(9)11/h1-2,4H,3H2,(H2,9,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMLYRHJEKCFPAL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1CC(=O)N)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.59 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.